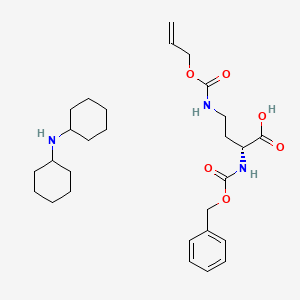

N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZTLSVRWADJ-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering biochemical pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

N-Cyclohexylcyclohexanamine (C₁₂H₂₃N, MW: 181.32 g/mol) is a secondary amine featuring two cyclohexyl groups bonded to a central nitrogen atom. It is commonly referred to as dicyclohexylamine and is utilized in organic synthesis as a base or counterion in pharmaceutical formulations to modulate solubility and crystallinity .

(2R)-2-(Phenylmethoxycarbonylamino)-4-(Prop-2-enoxycarbonylamino)butanoic Acid

This compound (C₁₇H₂₁N₂O₆, MW: 349.36 g/mol) is a chiral amino acid derivative with two carbamate-protected amino groups: a benzyloxycarbonyl (Cbz) group at position 2 and an allyloxycarbonyl (Alloc) group at position 2. The (2R) configuration confers stereospecificity, making it relevant in peptide synthesis and drug development. The allyl group offers orthogonal deprotection strategies compared to bulkier tert-butyl analogs .

Comparison with Structurally Similar Compounds

Structural Analogs of N-Cyclohexylcyclohexanamine

Key Findings :

Analogs of (2R)-2-(Cbz-amino)-4-(Alloc-amino)butanoic Acid

Key Findings :

- The allyloxycarbonyl group enables Pd-catalyzed deprotection under neutral conditions, contrasting with t-Boc (acid-sensitive) and Cbz (hydrogenolysis-sensitive) .

- Unlike hydroxamic acids (e.g., compound 5 in ), this compound lacks direct enzyme inhibition but serves as a protected intermediate in bioactive molecule synthesis .

Physicochemical and Functional Comparison

Physical Properties

Functional Group Reactivity

| Group | Reactivity Profile | Deprotection Method |

|---|---|---|

| Allyloxycarbonyl (Alloc) | Pd-catalyzed removal (e.g., Pd(PPh₃)₄) | Neutral conditions, high selectivity |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂/Pd-C) or strong acids | Requires acidic or reductive conditions |

| t-Boc | Trifluoroacetic acid (TFA) | Acidic hydrolysis |

Key Insight : The dual carbamate protection in the target compound allows sequential deprotection, enabling precise control in multi-step syntheses .

N-Cyclohexylcyclohexanamine

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The presence of amine, carboxylic acid, and ether functionalities suggests a diverse interaction profile with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C19H29N3O5 |

| Molecular Weight | 373.45 g/mol |

| Solubility | Soluble in organic solvents, limited in water |

Biological Activity Spectrum

Using the PASS (Prediction of Activity Spectra for Substances) software, the biological activity spectrum of this compound was predicted. PASS can estimate over 780 pharmacological effects based on molecular structure. The predictions indicated potential activities including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Effects : Indications of cytotoxicity towards cancer cell lines.

- Neuroprotective Properties : Potential for neuroprotection in cellular models.

These predictions serve as a foundational basis for further experimental validation.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Case Studies and Experimental Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent. -

Cytotoxicity Assay :

In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes. -

Neuroprotective Effects :

In neuroblastoma models, the compound exhibited protective effects against oxidative stress-induced cell death, potentially via antioxidant mechanisms. This was assessed through MTT assays and measurement of reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.